GSK3-IN-6

Description

Propriétés

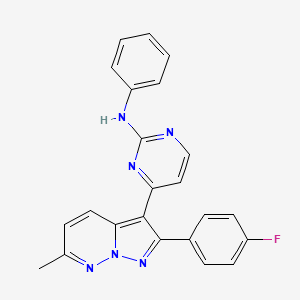

Formule moléculaire |

C23H17FN6 |

|---|---|

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C23H17FN6/c1-15-7-12-20-21(22(29-30(20)28-15)16-8-10-17(24)11-9-16)19-13-14-25-23(27-19)26-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,26,27) |

Clé InChI |

QKEWQKWUSAUMEH-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GW833373X; GW 833373X; GW-833373X; GW 833373 X; GW-833373-X; |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: GSK3-IN-6 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3-IN-6 is a potent, central nervous system (CNS) penetrant inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on key signaling pathways, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and drug development efforts targeting GSK-3.

Introduction to GSK-3 and Its Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved kinase that plays a pivotal role in regulating numerous cellular functions, including metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. Unlike many other kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibitory signals.

Dysregulation of GSK-3 activity has been linked to a variety of diseases, including neurodegenerative disorders such as Alzheimer's disease, psychiatric conditions like bipolar disorder, type 2 diabetes, and certain cancers. This has made GSK-3 a significant therapeutic target for drug discovery. This compound has emerged as a potent inhibitor of both GSK-3 isoforms.

Core Mechanism of Action of this compound

This compound is a potent inhibitor of both GSK-3α and GSK-3β isoforms. While the primary literature available does not explicitly state the type of inhibition (e.g., ATP-competitive, non-competitive, or substrate-competitive), its nanomolar potency is characteristic of many ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of the kinase.

The inhibition of GSK-3 by this compound leads to the modulation of downstream signaling pathways that are normally regulated by GSK-3-mediated phosphorylation. The most well-characterized of these are the Wnt/β-catenin and insulin (B600854) signaling pathways.

Impact on Wnt/β-catenin Signaling

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1). In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin by GSK-3, targeting it for ubiquitination and subsequent proteasomal degradation.

By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes involved in cell proliferation, differentiation, and fate.

Modulation of Insulin Signaling

GSK-3 also plays a crucial role in the insulin signaling pathway. Insulin binding to its receptor triggers a signaling cascade that leads to the activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates GSK-3 on an N-terminal serine residue (Ser21 in GSK-3α and Ser9 in GSK-3β), which inhibits its kinase activity.

By directly inhibiting GSK-3, this compound mimics the effect of insulin signaling on this particular kinase. A primary downstream effect of GSK-3 inhibition in this pathway is the dephosphorylation and activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This promotes the conversion of glucose into glycogen for storage, a key physiological response to insulin.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| GSK-3α | 29 |

| GSK-3β | 24 |

Data sourced from product information for GSK-3 inhibitor 6 (HY-162722) which refers to Gundam et al. (2024)[1].

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value/Description | Reference |

| CNS Penetration | Yes | [1] |

| Blood-Brain Barrier Permeability Coefficient (in vitro) | 38 ± 20 × 10–6 cm/s | [2] |

| Serum Stability (Mouse and Human, 120 min) | 100% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. While the primary publication on this compound focuses on its use as a PET probe, the following protocols are standard in the field for characterizing GSK-3 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a common method for determining the IC50 values of kinase inhibitors.

Materials:

-

Recombinant human GSK-3α and GSK-3β enzymes

-

GSK-3 substrate peptide

-

This compound (or other test inhibitor)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

In the wells of the assay plate, add the GSK-3 enzyme and the substrate peptide.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular β-catenin Accumulation Assay (Western Blot)

This assay assesses the effect of GSK-3 inhibition on the Wnt/β-catenin pathway in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T, SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in β-catenin levels.

In Vivo CNS Penetration and Target Engagement (PET Imaging)

The primary study on this compound describes its use as a PET probe, which inherently provides information on its in vivo behavior.

Materials:

-

Radiolabeled [18F]this compound

-

Wild-type mice

-

PET scanner

-

Anesthesia

Procedure:

-

Synthesize and purify [18F]this compound.

-

Anesthetize the mice and position them in the PET scanner.

-

Administer [18F]this compound intravenously.

-

Perform dynamic PET scans for a specified duration (e.g., 30-60 minutes) to monitor the distribution and kinetics of the tracer in the brain and other organs.[2]

-

To confirm target engagement, a blocking study can be performed where a separate cohort of animals is pre-treated with a non-radiolabeled dose of this compound before the administration of the radiotracer. A reduction in the PET signal in the brain would indicate specific binding to GSK-3.

-

Analyze the PET images to calculate the standardized uptake value (SUV) in different brain regions over time.[2]

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent, CNS-penetrant inhibitor of GSK-3α and GSK-3β. Its mechanism of action involves the direct inhibition of GSK-3 kinase activity, leading to the modulation of key signaling pathways such as the Wnt/β-catenin and insulin signaling cascades. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation of this compound as a research tool and its potential as a therapeutic agent for GSK-3-mediated pathologies. Further studies are warranted to fully elucidate its kinase selectivity profile and its precise effects in various cellular and in vivo models of disease.

References

The Discovery and Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-Based GSK-3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitor based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. While the specific designation "GSK3-IN-6" is not widely cited in peer-reviewed literature, this document focuses on a leading compound from this class, N-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, identified through a structure-based virtual screening campaign.

Introduction to GSK-3 Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] GSK-3 is a key component of several critical signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type II diabetes, and certain cancers, making it a significant therapeutic target.[4]

The development of potent and selective GSK-3 inhibitors is a major focus of drug discovery efforts. Inhibitors are broadly classified as ATP-competitive or non-ATP-competitive. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemotype for developing potent, ATP-competitive inhibitors of GSK-3.[5]

Discovery of the Pyrazolo[1,5-a]pyrimidine Core

The identification of the pyrazolo[1,5-a]pyrimidin-7-amine (B181362) scaffold as a potent inhibitor of GSK3β was achieved through a systematic structure-based virtual screening (SBVS) process. This computational approach, coupled with experimental validation, enabled the efficient discovery of novel chemical entities with high affinity for the target kinase.

Experimental Protocols: Virtual Screening

-

Molecular Docking Simulation : The crystal structure of GSK3β (PDB ID: 1PYX) was utilized as the initial model.[5]

-

Molecular Dynamics (MD) Simulation : All-atom MD simulations were performed using GROMACS 2016 with the Plumed plugin to obtain a representative protein-ligand structure with the reference inhibitor SB216763.[5]

-

Pharmacophore Model Generation : Based on the representative structure, a 3D pharmacophore model was generated, comprising three hydrophobic features and one hydrogen bond acceptor feature.[5]

-

Virtual Screening : A chemical database (Korea Chemical Bank) of approximately 530,000 compounds was screened against the pharmacophore model. Compounds with a fit value greater than 2.5 were selected and further filtered based on chemical diversity, resulting in ~10,000 molecules for the next stage.[5]

-

High-Throughput Screening (HTS) : The virtually selected 3,000 compounds were subjected to an in vitro time-resolved fluorescence energy transfer (TR-FRET) based kinase assay to determine their GSK3β inhibitory activity.[5]

Synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-amino-1H-pyrazole derivative with a β-ketoester or a related three-carbon electrophile.[6] The following is a plausible synthetic route for the title compound, based on established synthetic methodologies.

Experimental Protocols: Synthesis

A general procedure for the synthesis of related pyrazolo[1,5-a]pyrimidines involves the following key steps:

-

Cyclocondensation : Reaction of a substituted 3-aminopyrazole (B16455) with a suitable β-dicarbonyl compound or its equivalent in a solvent such as ethanol (B145695) or acetic acid, often with heating, to form the pyrazolo[1,5-a]pyrimidine ring system.[7]

-

Functional Group Interconversion : Modification of substituents on the pyrazolo[1,5-a]pyrimidine core. For the target compound, this would likely involve the conversion of an ester or carboxylic acid at the 7-position to a leaving group, such as a chlorine atom.

-

Nucleophilic Aromatic Substitution : Reaction of the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate with the desired amine side chain, in this case, 3-(1H-imidazol-1-yl)propan-1-amine, typically in the presence of a base and a suitable solvent, to yield the final product.[8]

Biological Activity and Data Presentation

The lead compound and its analogs exhibit potent and competitive inhibition of GSK3β. The inhibitory activities are summarized in the table below.

| Compound ID | Structure | GSK3β IC50 (nM) | Wnt Signaling Activation (Fold Induction at 5 µM) |

| cpd1 | N-(3-(2-ethyl-1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | 40 | 3.5 |

| Analog 1 | (Structure not fully disclosed) | 60 | - |

| Analog 2 | (Structure not fully disclosed) | 80 | - |

| Analog 3 | (Structure not fully disclosed) | 120 | - |

| Analog 4 | (Structure not fully disclosed) | 200 | - |

| SB216763 (Reference) | (Known GSK3 inhibitor) | 34 | - |

| Data sourced from Lee et al., 2022.[5] |

Experimental Protocols: Biological Assays

-

GSK3β Kinase Assay (TR-FRET) : The in vitro enzyme activity was measured using a time-resolved fluorescence energy transfer (TR-FRET) assay in 384-well plates. The assay measures the phosphorylation of a substrate peptide by GSK3β. Compounds were tested in a dose-response format to determine their IC50 values.[5]

-

Reversibility Assay : To determine the mode of inhibition, a dilution method was employed. The enzyme was pre-incubated with a high concentration of the inhibitor and then diluted to observe the recovery of enzyme activity, indicating reversible binding.[5]

-

Wnt Signaling Reporter Assay : HEK293 TOP flash reporter cells were used to assess the cellular activity of the inhibitors. These cells contain a luciferase reporter gene under the control of a TCF/LEF promoter. Activation of the Wnt pathway by GSK-3 inhibition leads to an increase in luciferase expression, which can be quantified.[5]

Mechanism of Action and Signaling Pathways

This class of pyrazolo[1,5-a]pyrimidine derivatives acts as ATP-competitive inhibitors of GSK-3. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates. This inhibition directly impacts key signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[6][9] Inhibition of GSK-3 by compounds such as the pyrazolo[1,5-a]pyrimidines prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes.[8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a pro-survival pathway that, when activated by growth factors, leads to the phosphorylation and inactivation of GSK-3 by Akt.[3][5] By directly inhibiting GSK-3, pyrazolo[1,5-a]pyrimidine-based inhibitors can mimic the downstream effects of PI3K/Akt pathway activation, independent of upstream signaling. This can influence cellular processes such as glucose metabolism and cell survival.[10]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a valuable starting point for the development of potent and selective GSK-3 inhibitors. The discovery of N-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine and its analogs through a combination of in silico screening and experimental validation highlights an effective strategy for identifying novel kinase inhibitors. The ability of these compounds to modulate critical cellular signaling pathways underscores their therapeutic potential for a range of diseases associated with GSK-3 dysregulation. Further optimization of this chemical series could lead to the development of clinical candidates with improved pharmacological properties.

References

- 1. GSK-3 - Wikipedia [en.wikipedia.org]

- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide on the Function and Inhibition of Glycogen Synthase Kinase 3 (GSK3)

Disclaimer: Information regarding a specific molecule designated "GSK3-IN-6" was not found in the available literature. This guide provides a comprehensive overview of Glycogen (B147801) Synthase Kinase 3 (GSK3), its function, and the therapeutic potential of its inhibitors, which is the likely area of interest for a query of this nature.

Glycogen Synthale Kinase 3 (GSK3) is a highly conserved serine/threonine protein kinase that is a key regulator in a multitude of cellular processes.[1][2] In mammals, it is encoded by two genes, resulting in two related proteins: GSK3α and GSK3β.[2][3] Unlike many other kinases, GSK3 is constitutively active in resting cells and is primarily regulated through inhibition.[2][4] Its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making it a significant therapeutic target.[1][5]

Core Function and Regulation of GSK3

GSK3 phosphorylates a wide array of substrates, often leading to the inhibition of their activity.[6] It plays a crucial role in several central intracellular signaling pathways, including those involved in cell proliferation, glucose regulation, apoptosis, and migration.[6]

Regulation of GSK3 Activity: The activity of GSK3 is tightly controlled through several mechanisms:

-

Phosphorylation: Phosphorylation at specific residues can either enhance or inhibit GSK3 activity. Phosphorylation of tyrosine-216 in GSK3β (or Tyr-279 in GSK3α) enhances its enzymatic activity, while phosphorylation of serine-9 in GSK3β (or Ser-21 in GSK3α) leads to its inhibition.[6] This inhibitory phosphorylation creates a pseudosubstrate that blocks the active site.[7]

-

Protein Complexes: GSK3 often exists in multi-protein complexes, which can regulate its access to substrates. A classic example is the "destruction complex" in the Wnt/β-catenin pathway, where GSK3 is scaffolded by Axin and APC to phosphorylate β-catenin, targeting it for degradation.[7][8]

-

Subcellular Localization: The localization of GSK3 within the cell can also dictate its activity and access to specific substrates.[7]

Role in Key Signaling Pathways

GSK3 is a critical node in numerous signaling pathways:

-

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation.[8] Wnt signaling inhibits GSK3, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

-

Insulin (B600854) Signaling Pathway: Insulin signaling activates the PI3K/Akt pathway, which in turn leads to the inhibitory phosphorylation of GSK3 at Ser9/21.[4] This relieves the GSK3-mediated inhibition of glycogen synthase, promoting glycogen synthesis.[6][9]

-

Other Pathways: GSK3 is also involved in the Hedgehog and Notch signaling pathways and plays a role in regulating the activity of numerous transcription factors, including NF-κB, c-myc, and p53.[6][10]

Diagram of the Wnt/β-catenin Signaling Pathway

Caption: Wnt signaling pathway with and without Wnt ligand.

GSK3 in Disease and as a Therapeutic Target

The dysregulation of GSK3 activity has been linked to a variety of diseases:

-

Neurodegenerative Diseases: In Alzheimer's disease, hyperactive GSK3 is implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and in the increased production of amyloid-β peptides.[5]

-

Cancer: The role of GSK3 in cancer is complex and context-dependent. In some cancers, GSK3 acts as a tumor suppressor by inhibiting pro-proliferative signaling pathways like Wnt/β-catenin.[11] In other contexts, it can promote tumor growth.[3]

-

Metabolic Disorders: GSK3's role in insulin signaling and glucose metabolism makes it a target for type 2 diabetes.[5][11]

-

Bipolar Disorder: Lithium, a common treatment for bipolar disorder, is a known inhibitor of GSK3.[9]

The central role of GSK3 in these pathologies has made it an attractive target for drug development.

Quantitative Data: Inhibition of GSK3

The potency of GSK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides examples of IC50 values for known GSK3 inhibitors.

| Inhibitor | GSK3β IC50 (nM) | Assay Type | Reference |

| CHIR99021 | 6.7 | Kinase Assay | [11] |

| SB-415286 | 78 | Kinase Assay | [4] |

| Tideglusib | ~5 | Kinase Assay | [12] |

| 1-Azakenpaullone | 10,000 | Cell-based | [9] |

| L803-mts | N/A | In vivo | [11] |

Experimental Protocols

A variety of assays are used to measure GSK3 activity and the effect of its inhibitors. These can be broadly categorized as biochemical (cell-free) and cell-based assays.[1]

Biochemical (Cell-Free) Assays

These assays directly measure the enzymatic activity of purified GSK3.

| Assay Type | Principle | Advantages | Disadvantages |

| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ATP remaining or ADP produced after the kinase reaction.[1][13] | High sensitivity, wide dynamic range, simple protocol.[1] | Indirect measurement, potential for ATP-competitive compound interference.[1] |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[1] | Homogeneous format, good for high-throughput screening (HTS).[1] | Requires a specific fluorescently labeled peptide substrate.[1] |

| Radiometric Assay | Measures the incorporation of radioactive phosphate (B84403) (32P or 33P) from ATP into a substrate.[1] | Direct and sensitive measurement.[1] | Requires handling of radioactive materials, not easily adaptable to HTS.[1] |

Detailed Protocol: Luminescence-based GSK3β Kinase Assay (Adapted from ADP-Glo™)

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase buffer. Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the plate.

-

Enzyme and Substrate Addition: Prepare a mixture of GSK3β enzyme and substrate peptide in kinase buffer. Add 5 µL of this mixture to each well.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Assays

These assays measure the downstream effects of GSK3 inhibition in a more physiologically relevant context.

| Assay Type | Principle | Advantages | Disadvantages |

| β-catenin Accumulation Assay | Measures the increase in cellular β-catenin levels upon GSK3 inhibition.[1] | Physiologically relevant, measures a direct downstream effect in the Wnt pathway.[1] | Indirect measure of GSK3 activity, potential for off-target effects.[1] |

| Substrate Phosphorylation Assay | Measures the change in phosphorylation of a specific GSK3 substrate (e.g., Tau) using immunoassays (e.g., Western blot, ELISA).[1] | Direct measure of GSK3 activity in a cellular context.[1] | Requires specific antibodies, may have lower throughput.[1] |

Diagram of a General Experimental Workflow for a Cell-Based Assay

Caption: General workflow for studying GSK3 inhibition in a cellular context.

Conclusion

GSK3 is a pivotal kinase that integrates signals from multiple pathways to regulate a vast array of cellular functions. Its role in the pathophysiology of numerous diseases has established it as a compelling therapeutic target. The development of specific and potent GSK3 inhibitors holds significant promise for the treatment of conditions ranging from Alzheimer's disease to cancer and diabetes. The experimental protocols and assays described in this guide provide a framework for researchers to investigate the function of GSK3 and to discover and characterize novel inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]

- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3 - Wikipedia [en.wikipedia.org]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]

- 9. Glycogen synthase kinase 3 (GSK3) in the heart: a point of integration in hypertrophic signalling and a therapeutic target? A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 13. promega.com [promega.com]

GSK3-IN-6: A Technical Guide to a Selective Glycogen Synthase Kinase 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β. The development of selective inhibitors for GSK3 is a key focus in therapeutic research. This technical guide provides an in-depth overview of GSK3-IN-6, a selective inhibitor of GSK3, with a focus on its biochemical and cellular activity, experimental protocols, and its impact on key signaling pathways.

Biochemical Profile and Selectivity

This compound is a potent inhibitor of both GSK3α and GSK3β. The inhibitory activity of this compound and other common GSK3 inhibitors is summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | GSK3α | 29 |

| GSK3β | 24 | |

| CHIR-99021 | GSK3α | 10 |

| GSK3β | 6.7 | |

| SB216763 | GSK3α/β | 34.3 |

| BIO | GSK3α/β | 5 |

| LY2090314 | GSK3α | 1.5 |

| GSK3β | 0.9 |

Table 1: Inhibitory Potency of Selected GSK3 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of various compounds against GSK3 isoforms.

Signaling Pathways

GSK3 is a key regulator in multiple signaling pathways. The inhibition of GSK3 by this compound can have significant downstream effects.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK3 is a crucial component of the "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3 by compounds like this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.

Caption: Wnt/β-catenin signaling pathway with and without GSK3 inhibition.

Tau Phosphorylation

GSK3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[2] In neurodegenerative diseases like Alzheimer's, hyperphosphorylation of tau leads to the formation of neurofibrillary tangles.[2] Selective inhibitors of GSK3, such as this compound, can reduce tau phosphorylation at multiple sites.[3]

Caption: Role of GSK3 in Tau phosphorylation and the effect of inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of GSK3 inhibitors. The following are representative protocols for key experiments.

In Vitro Biochemical Kinase Assay

This assay directly measures the enzymatic activity of GSK3 and the inhibitory effect of compounds like this compound.

Caption: Workflow for a typical in vitro GSK3 biochemical assay.

Materials:

-

Recombinant human GSK3α or GSK3β

-

GSK3 substrate (e.g., Glycogen Synthase Peptide-2)

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing GSK3 enzyme and GSK3 substrate to each well.

-

Initiate the reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Assay for β-catenin Stabilization

This assay assesses the ability of this compound to inhibit GSK3 in a cellular context by measuring the accumulation of its downstream target, β-catenin.

Caption: Workflow for Western blot analysis of β-catenin stabilization.

Materials:

-

HEK293T or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound for 6 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against β-catenin and GAPDH overnight at 4°C.[4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the β-catenin signal to the GAPDH signal.

Cellular Tau Phosphorylation Assay in SH-SY5Y Cells

This assay is used to determine the effect of this compound on the phosphorylation of endogenous tau in a neuronal cell line.[3]

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

Retinoic acid and BDNF for differentiation

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Differentiate SH-SY5Y cells by treating them with retinoic acid for 5-7 days, followed by BDNF for 2-3 days.

-

Treat the differentiated cells with this compound for 24 hours.

-

Lyse the cells and perform Western blotting as described in the β-catenin stabilization assay.

-

Probe the membrane with antibodies against phosphorylated tau, total tau, and a loading control.

-

Quantify the band intensities and determine the ratio of phosphorylated tau to total tau.

In Vivo Studies

This compound has been shown to be CNS penetrated, making it a valuable tool for in vivo studies of GSK3 function in the brain.

Alzheimer's Disease Mouse Model

Animal Model: Transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent Aβ plaque formation and cognitive deficits.

Treatment Protocol:

-

Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection daily for a period of 3-6 months, starting before or after the onset of pathology.

-

Monitor the animals for general health and body weight.

Outcome Measures:

-

Behavioral analysis: Assess cognitive function using tests such as the Morris water maze or Y-maze.

-

Biochemical analysis: Measure levels of Aβ40 and Aβ42 in brain homogenates by ELISA.

-

Histological analysis: Perform immunohistochemistry on brain sections to quantify Aβ plaque load and levels of phosphorylated tau.

Conclusion

This compound is a potent and selective inhibitor of GSK3 with demonstrated activity in both biochemical and cellular assays. Its ability to penetrate the central nervous system makes it a valuable pharmacological tool for investigating the role of GSK3 in neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to further characterize the effects of this compound and other GSK3 inhibitors in various experimental models. Further research, including comprehensive kinome profiling and detailed in vivo efficacy and safety studies, will be crucial in evaluating the full therapeutic potential of this compound.

References

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Targeting Glycogen Synthase Kinase 3 (GSK3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes. Its two isoforms, GSK3α and GSK3β, are key regulators in diverse signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Dysregulation of GSK3 activity has been implicated in a wide range of pathologies, such as neurodegenerative diseases, metabolic disorders, and cancer, making it a significant therapeutic target. This guide provides a comprehensive overview of GSK3, its signaling networks, and detailed methodologies for the identification and characterization of its inhibitors, with a focus on providing actionable data and protocols for research and development.

Target Protein: Glycogen Synthase Kinase 3 (GSK3)

GSK3 is a highly conserved protein kinase with two isoforms, GSK3α (51 kDa) and GSK3β (47 kDa), encoded by two distinct genes.[1][2] While they share a high degree of homology within their kinase domains, their N- and C-terminal regions differ, suggesting distinct cellular roles.[1] Unlike many other kinases that are activated by specific signals, GSK3 is typically active in resting cells and is regulated through inhibitory phosphorylation and protein-protein interactions.[3]

Function and Regulation

GSK3 phosphorylates a wide array of substrates, often leading to their inhibition or degradation.[2] Its activity is modulated by several signaling pathways:

-

PI3K/Akt Pathway: Growth factors and insulin (B600854) activate the PI3K/Akt pathway, leading to the phosphorylation of GSK3α at Ser21 and GSK3β at Ser9. This phosphorylation event induces a conformational change that inhibits GSK3 activity.

-

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[3]

Quantitative Data for GSK3 Inhibitors

The development of potent and selective GSK3 inhibitors is a major focus of drug discovery. The following table summarizes the in vitro inhibitory activity (IC50) of several representative GSK3 inhibitors against the GSK3α and GSK3β isoforms.

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| Gsk3-IN-3 | GSK3 | 3010 | Biochemical Kinase Assay | [4] |

| CHIR-99021 | GSK3α / GSK3β | 10 / 6.7 | Biochemical Kinase Assay | [4] |

| AR-A014418 | GSK3 | 103 | Not Specified | |

| SB-216763 | GSK3 | 34.3 | Not Specified | |

| SB-415286 | GSK3 | 76.5 | Not Specified | |

| Tideglusib | GSK3β | 60 | Not Specified |

Signaling Pathways

Understanding the signaling context of GSK3 is crucial for elucidating the mechanism of action of its inhibitors. The following diagrams illustrate the canonical Wnt/β-catenin and PI3K/Akt signaling pathways.

Wnt/β-catenin Signaling Pathway

Caption: Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of GSK3 inhibitors in both biochemical and cell-based assays.

Biochemical Assay: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup:

-

Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a 2X GSK3β enzyme and substrate peptide solution in kinase buffer.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: β-catenin Accumulation Assay

This assay measures the stabilization of β-catenin in cells upon GSK3 inhibition.[5]

Materials:

-

CHO-K1 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Anti-β-catenin antibody

-

HRP-conjugated secondary antibody

-

ECL substrate

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds or a reference inhibitor (e.g., CHIR-99021). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 4-6 hours to allow for β-catenin accumulation.

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for β-catenin and a loading control (e.g., GAPDH or β-actin). Normalize the β-catenin signal to the loading control and calculate the fold-change in β-catenin levels relative to the vehicle-treated cells. Determine the EC50 value for β-catenin accumulation.

Conclusion

GSK3 remains a compelling target for therapeutic intervention in a variety of diseases. The information and protocols provided in this technical guide offer a robust framework for researchers and drug development professionals to investigate GSK3, characterize its inhibitors, and advance the development of novel therapeutics targeting this key kinase. Careful consideration of the specific cellular context and the use of both biochemical and cell-based assays are essential for a comprehensive understanding of inhibitor activity and mechanism of action.

References

- 1. Glycogen synthase kinase 3 (GSK3) in the heart: a point of integration in hypertrophic signalling and a therapeutic target? A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK3-IN-6 in Wnt/β-catenin Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. A key negative regulator of this cascade is Glycogen (B147801) Synthase Kinase 3 (GSK3), a constitutively active serine/threonine kinase. GSK3, in a multi-protein "destruction complex," phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 activity prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes. This central role of GSK3 has made it an attractive target for therapeutic intervention. GSK3-IN-6 is a small molecule inhibitor belonging to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, designed to selectively inhibit GSK3 and thereby modulate the Wnt/β-catenin pathway. This technical guide provides a comprehensive overview of the role of this compound in Wnt/β-catenin signaling, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

The Wnt/β-catenin Signaling Pathway and the Role of GSK3

The Wnt/β-catenin signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the inactivation of the β-catenin destruction complex. This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3, is responsible for maintaining low cytoplasmic levels of β-catenin in the absence of a Wnt signal.

In the "off-state" (no Wnt signal), CK1 first primes β-catenin through phosphorylation, which then allows for sequential phosphorylation by GSK3. This hyperphosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome.

In the "on-state" (Wnt signal present or GSK3 inhibited), the destruction complex is inactivated. As a result, β-catenin is not phosphorylated, leading to its stabilization and accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, displacing the corepressor Groucho and recruiting coactivators to initiate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.

This compound, as a GSK3 inhibitor, mimics the effect of a Wnt signal by directly blocking the enzymatic activity of GSK3. This prevents the phosphorylation of β-catenin, thereby activating the downstream signaling cascade.

Quantitative Data for the this compound Chemical Series

This compound belongs to a series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines developed as potent and selective inhibitors of GSK3. The following table summarizes the inhibitory activity of representative compounds from this series against GSK3β and their selectivity against a key off-target kinase, Cyclin-Dependent Kinase 2 (CDK2).

| Compound | GSK3β IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/GSK3β) |

| Compound 1 | 10 | 50 | 5 |

| Compound 2 | 5 | 250 | 50 |

| This compound (Representative) | < 20 | > 1000 | > 50 |

| Compound 4 | 8 | 800 | 100 |

Note: The data presented is representative of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series as detailed in the foundational study by Tavares et al. (2004). Specific values for this compound are within the potent and selective range demonstrated by the lead compounds in this series.

Visualizing the Mechanism of Action

To illustrate the role of GSK3 and its inhibition by this compound within the Wnt/β-catenin pathway, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of this compound in Wnt/β-catenin signaling.

In Vitro GSK3β Kinase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified GSK3β.

Principle: The assay quantifies the phosphorylation of a peptide substrate by recombinant GSK3β in the presence of ATP. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 peptide substrate (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add the diluted this compound or vehicle control (DMSO) to the microplate wells.

-

Add the GSK3β enzyme and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based β-catenin Accumulation Assay (Western Blot)

This assay determines the ability of this compound to stabilize β-catenin in a cellular context.

Principle: Inhibition of GSK3 by this compound in cultured cells prevents β-catenin degradation, leading to its accumulation. This increase in total β-catenin levels can be detected and quantified by Western blotting.

Materials:

-

Cell line responsive to Wnt signaling (e.g., HEK293T, Ls174T)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Prepare protein samples for SDS-PAGE, load equal amounts of protein per lane, and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control (e.g., β-actin).

-

Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the fold-change in β-catenin accumulation.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to this compound.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF-responsive elements. Activation of the Wnt pathway by this compound leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

Materials:

-

Cell line suitable for transfection (e.g., HEK293T)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)

-

A co-transfected plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for an appropriate duration (e.g., 16-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold-induction of reporter activity by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a potent and selective inhibitor of GSK3 that effectively activates the Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin. Its utility as a research tool for studying the intricate roles of this pathway in various biological processes is significant. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other novel GSK3 inhibitors, contributing to a deeper understanding of Wnt signaling and its therapeutic potential.

The Role of GSK3 Inhibition in Modulating Tau Phosphorylation: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3) as a therapeutic strategy to mitigate tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. It is important to note that specific quantitative data, such as IC50 values and kinase selectivity profiles, for the compound "GSK3-IN-6" are not available in the public domain based on the conducted searches. Therefore, this document will utilize data from other well-characterized GSK3 inhibitors to illustrate the principles and methodologies discussed.

Introduction: GSK3 and Tau in Neurodegeneration

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes.[1] In mammals, GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β, encoded by distinct genes.[1][2] While both isoforms are widely expressed, GSK3β is particularly abundant in the central nervous system.[3] The activity of GSK3 is primarily regulated through inhibitory phosphorylation at Serine 21 (for GSK3α) and Serine 9 (for GSK3β), which is mediated by upstream kinases such as Akt.[4]

One of the most critical substrates of GSK3 in the context of neurodegenerative diseases is the microtubule-associated protein tau.[5] GSK3 can phosphorylate tau at numerous sites, many of which are found to be hyperphosphorylated in the paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs) in Alzheimer's disease.[4][6] This hyperphosphorylation leads to the dissociation of tau from microtubules, causing microtubule instability and promoting the aggregation of tau into toxic oligomers and NFTs.[4][7] Consequently, inhibiting GSK3 has emerged as a promising therapeutic strategy to reduce tau pathology.[5]

Quantitative Analysis of GSK3 Inhibitors

The potency and selectivity of GSK3 inhibitors are critical parameters in their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several representative GSK3 inhibitors against the GSK3α and GSK3β isoforms.

| Inhibitor | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Notes |

| AR-A014418 | 330 | 104 | A well-characterized, selective, and ATP-competitive inhibitor. |

| Pyridylurea 62 | - | 98 | A derivative of AR-A014418 with enhanced activity. |

| Benzothiazolylurea 66 | - | 140 | Another derivative of AR-A014418. |

| 1-Azakenpaullone | - | - | An inhibitor that produces an 'elongated' phenotype in cardiac myocytes. |

| 6-Bromoindirubin-3′-oxime | - | - | Promotes proliferation of cardiac myocytes. |

| GS87 | ~415 | ~521 | A highly specific inhibitor for GSK-3. |

Note: The table presents data for various GSK3 inhibitors as specific data for this compound was not available.

Kinome-wide selectivity is another crucial aspect, as off-target inhibition can lead to undesirable side effects. Many early GSK3 inhibitors showed poor selectivity, but newer compounds have been developed with exquisite selectivity for GSK3 over other kinases.

Signaling Pathways

GSK3-Mediated Tau Phosphorylation Pathway

GSK3 is a key downstream effector in several signaling pathways that regulate tau phosphorylation. The PI3K/Akt pathway, often activated by growth factors like insulin, leads to the inhibitory phosphorylation of GSK3, thereby reducing tau phosphorylation.[4] Conversely, in pathological conditions, factors such as amyloid-beta (Aβ) can lead to the over-activation of GSK3, resulting in tau hyperphosphorylation.[3]

Caption: GSK3 signaling pathway in tau phosphorylation and its inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of GSK3 inhibitors. Below are representative methodologies for key experiments.

In Vitro GSK3β Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK3β using a purified recombinant enzyme and a synthetic substrate.

Objective: To determine the IC50 value of a test compound against GSK3β.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., containing MgCl2, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Enzyme Preparation: Dilute the GSK3β enzyme stock to the desired working concentration in kinase assay buffer.

-

Substrate/ATP Mix: Prepare a mixture of the GSK3 substrate peptide and ATP in kinase assay buffer. The ATP concentration is typically at or near its Km for GSK3β.

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 2 µL of the diluted GSK3β enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

-

Kinase Reaction:

-

Gently shake the plate for 30 seconds.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro GSK3β kinase assay.

Cellular Tau Phosphorylation Assay (Western Blotting)

This assay assesses the effect of a GSK3 inhibitor on tau phosphorylation at specific sites within a cellular context.

Objective: To measure the levels of phosphorylated tau in cells treated with a GSK3 inhibitor.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

GSK3 inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total tau and phospho-tau (e.g., antibodies recognizing pS202, pT231, pS396)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of the GSK3 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize all samples to the same protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for phospho-tau and total tau. Normalize the phospho-tau signal to the total tau signal to determine the relative change in tau phosphorylation.

-

Caption: Workflow for a cellular tau phosphorylation assay.

Conclusion

The inhibition of GSK3 represents a compelling therapeutic avenue for the treatment of tauopathies such as Alzheimer's disease. By reducing the hyperphosphorylation of tau, GSK3 inhibitors have the potential to prevent microtubule destabilization and the formation of neurofibrillary tangles, thereby mitigating neuronal dysfunction and death. The development of potent and selective GSK3 inhibitors, such as the class of compounds to which this compound likely belongs, is a key focus of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for the continued investigation and development of novel GSK3-targeted therapies.

References

- 1. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy [frontiersin.org]

- 3. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase 3 (GSK3) in the heart: a point of integration in hypertrophic signalling and a therapeutic target? A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to GSK3 Inhibition in Neuroscience Research

A Focus on the Potent and Selective Inhibitor CHIR-99021

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "GSK3-IN-6" is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, potent, and selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, CHIR-99021 , as a representative molecule to illustrate the principles and applications of GSK3 inhibition in neuroscience research. The methodologies and signaling information provided are broadly applicable to the study of other GSK3 inhibitors.

Introduction: Glycogen Synthase Kinase 3 (GSK3) in Neuroscience

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a critical regulatory node in a vast number of cellular signaling pathways. In mammals, it exists as two isoforms, GSK3α and GSK3β, which share 98% sequence identity in their kinase domains. GSK3 is unusual in that it is typically active in resting cells and is regulated by inhibitory signals. Its dysregulation has been implicated in a wide array of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia.

In the brain, GSK3 plays a pivotal role in:

-

Neurodevelopment: Regulating neurogenesis, neuronal migration, and polarization.

-

Synaptic Plasticity: Modulating long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

-

Axonal Growth and Transport: Influencing the dynamics of the microtubule cytoskeleton.

-

Gene Transcription: Phosphorylating and regulating the activity of numerous transcription factors.

Given its central role in neuronal function and dysfunction, GSK3 has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions. Small molecule inhibitors of GSK3 are therefore invaluable tools for both basic research and drug development.

Profile of a Representative GSK3 Inhibitor: CHIR-99021

CHIR-99021 is an aminopyrimidine derivative that is one of the most potent and selective ATP-competitive inhibitors of GSK3 currently available.[1][2][3] Its high selectivity for GSK3 over other kinases makes it an excellent tool for specifically interrogating the function of GSK3 in various biological systems.[1]

Mechanism of Action

CHIR-99021 binds to the ATP-binding pocket of both GSK3α and GSK3β, preventing the phosphorylation of their downstream substrates. This leads to the functional activation of pathways that are negatively regulated by GSK3, most notably the canonical Wnt/β-catenin signaling pathway.[3]

Quantitative Data

The inhibitory activity of CHIR-99021 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference(s) |

| CHIR-99021 | GSK3β | 6.7 | ATP-competitive | [1] |

| GSK3α | 10 | ATP-competitive | [1] |

Key Signaling Pathways in Neuroscience

GSK3 is a key signaling node that integrates inputs from multiple pathways. Inhibition of GSK3 with molecules like CHIR-99021 can have profound effects on these networks.

The Canonical Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development, stem cell maintenance, and synaptic plasticity. In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 by CHIR-99021 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[3]

The PI3K/Akt Signaling Pathway

Growth factors, such as insulin (B600854) and BDNF, activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for neuronal survival, growth, and synaptic plasticity. A key downstream target of Akt is GSK3. Akt phosphorylates GSK3α at Ser21 and GSK3β at Ser9, leading to the inhibition of GSK3 activity. This is a major mechanism for regulating GSK3 in response to extracellular signals.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GSK3 inhibitor activity. Below are representative protocols for key in vitro and cell-based assays.

In Vitro GSK3β Kinase Assay (ADP-Glo™ Assay)

This protocol describes the determination of the IC50 value of an inhibitor for GSK3β using a luminescence-based assay that measures ADP production, which is directly proportional to kinase activity.[4][5]

Workflow Diagram:

Materials:

-

Recombinant human GSK3β enzyme (e.g., Promega V1991)

-

GSK3 Substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

-

CHIR-99021

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DTT

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CHIR-99021 (e.g., 10 mM) in 100% DMSO.

-

Create a serial dilution series of CHIR-99021 in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare the GSK3β enzyme by diluting the stock in Kinase Assay Buffer. The optimal concentration should be determined empirically by titration.

-

Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for GSK3β.

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted CHIR-99021 or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.

-

Add 2 µL of the diluted GSK3β enzyme to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

-

Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates the luminescent reaction.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of CHIR-99021 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Wnt/β-Catenin Reporter Assay (TOPFlash Assay)

This assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF transcription factor binding sites.[6][7][8][9]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash and FOPFlash luciferase reporter plasmids (FOPFlash contains mutated TCF/LEF sites and serves as a negative control)

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-